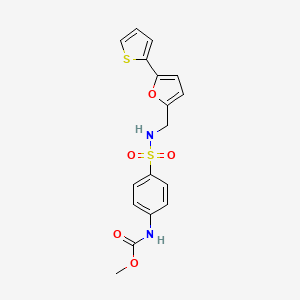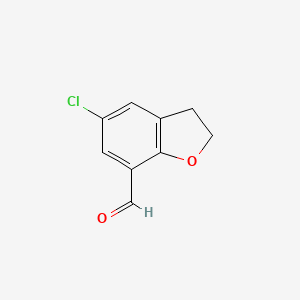
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, commonly known as DMOP, is a chiral amine used in various chemical and biological applications. DMOP is a white crystalline powder with a molecular weight of 159.25 g/mol. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has important implications for its use in scientific research.
Wirkmechanismus
DMOP acts as a selective agonist of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, binding to the receptor and activating downstream signaling pathways. This activation can lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
DMOP has been shown to have a number of biochemical and physiological effects, including increasing levels of acetylcholine release, modulating synaptic plasticity, and reducing inflammation. These effects make DMOP a valuable tool for studying the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMOP in lab experiments is its selectivity for the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation is that DMOP has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research involving DMOP. One area of interest is the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in neurodegenerative diseases, such as Alzheimer's disease. DMOP could be used to study the effects of α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine activation on cognitive function and neuroinflammation in animal models of the disease. Additionally, DMOP could be used to study the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in immune function and inflammation, which has important implications for the treatment of autoimmune diseases.
Synthesemethoden
DMOP can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One common method involves the reaction of 2,2-dimethyloxirane with ammonia in the presence of a catalyst to yield DMOP.
Wissenschaftliche Forschungsanwendungen
DMOP is widely used in scientific research as a tool to study the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This receptor is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune function. Dysregulation of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been implicated in a number of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)



![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)


